3-(Trifluoroacetamido)pyrrolidine Hydrochloride

Description

The exact mass of the compound this compound is 218.0433751 g/mol and the complexity rating of the compound is 180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2,2-trifluoro-N-pyrrolidin-3-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-4-1-2-10-3-4;/h4,10H,1-3H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZSIQCZAFAEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375303 | |

| Record name | 3-(Trifluoroacetamido)pyrrolidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115445-31-3, 84424-06-6 | |

| Record name | Acetamide, 2,2,2-trifluoro-N-3-pyrrolidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115445-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoroacetamido)pyrrolidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84424-06-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (S)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride: Synthesis, Characterization, and Application

This guide provides an in-depth technical overview of (S)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride (CAS No. 132883-43-3), a critical chiral building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document elucidates the compound's structural features, synthesis, analytical validation, and its strategic role in pharmaceutical research and development.

Introduction: The Strategic Importance of Fluorinated Pyrrolidine Scaffolds

The pyrrolidine ring is a ubiquitous scaffold in biologically active molecules, prized for its three-dimensional structure and its ability to engage with biological targets.[1] The introduction of fluorine-containing substituents, such as the trifluoroacetamido group, can profoundly enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and lipophilicity.[2] (S)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride serves as a key chiral intermediate, providing the dual advantages of a stereochemically defined pyrrolidine core and the unique electronic properties of the trifluoroacetyl group. Its application is particularly prominent in the synthesis of novel therapeutics for a range of diseases, including neurological disorders.[3]

Physicochemical Properties & Structural Elucidation

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application. The key properties of (S)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride are summarized below.

| Property | Value | Reference |

| CAS Number | 132883-43-3 | [3] |

| Molecular Formula | C₆H₉F₃N₂O·HCl | [3][] |

| Molecular Weight | 218.6 g/mol | [3][] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 232 - 236 °C | [3] |

| Optical Rotation | [α]²⁰/D = -29° to -25° (c=1 in H₂O) | [3] |

| Purity | ≥ 98% | [3] |

The hydrochloride salt form enhances the compound's stability and water solubility, which is advantageous for handling and formulation in laboratory settings.[5]

Synthesis and Mechanistic Considerations

The synthesis of (S)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride is a multi-step process that demands precise stereochemical control. The general pathway involves the protection of a chiral precursor, (S)-3-aminopyrrolidine, followed by formation of the hydrochloride salt.

Rationale for the Trifluoroacetyl Protecting Group

The trifluoroacetyl group is an excellent choice for protecting the amine functionality of the pyrrolidine ring. Its key advantages include:

-

Stability: It is stable under a wide range of reaction conditions.[6][7]

-

Mild Cleavage: It can be readily removed under mild basic conditions, ensuring orthogonality with other common protecting groups like Boc and Cbz.[6][8]

-

Enhanced Reactivity: The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the parent molecule in subsequent synthetic steps.[2][3]

Synthetic Workflow

The synthesis originates from a readily available chiral starting material, such as L-aspartic acid or trans-4-hydroxy-L-proline, to establish the desired (S)-stereochemistry at the C3 position of the pyrrolidine ring.[9][10] The key transformation is the N-acylation of the chiral 3-aminopyrrolidine intermediate.

Caption: Generalized synthetic workflow for the target compound.

Detailed Experimental Protocol (Illustrative)

This protocol is illustrative. Researchers should consult primary literature and perform appropriate safety assessments before conducting any experiment.

-

Dissolution: Dissolve (S)-3-Aminopyrrolidine dihydrochloride in a suitable solvent (e.g., dichloromethane) and add a non-nucleophilic base (e.g., triethylamine) at 0 °C to neutralize the hydrochloride and liberate the free amine.

-

Acylation: Add Trifluoroacetic Anhydride (TFAA) dropwise to the stirred solution at 0 °C. The causality here is critical: slow addition prevents an exothermic runaway reaction. The highly electrophilic carbonyl carbons of TFAA are readily attacked by the nucleophilic amine.[2]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.

-

Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification (Free Base): The resulting crude free base can be purified by column chromatography on silica gel if necessary.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). Add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

-

Isolation: Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a white crystalline solid.

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the structure, purity, and stereochemical integrity of the final compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the pyrrolidine ring protons and the N-H proton of the amide.

-

¹³C NMR: Will confirm the presence of the carbonyl carbon and the trifluoromethyl carbon, in addition to the pyrrolidine carbons.

-

¹⁹F NMR: A single, sharp signal will be observed, characteristic of the -CF₃ group. Through-space couplings between the fluorine atoms and nearby protons can sometimes be observed, providing valuable conformational information.[11]

-

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the free base, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: Will display characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II).

Quality Control Workflow

A robust QC process ensures that each batch meets the required specifications for use in drug development.

Caption: Standard quality control workflow for compound validation.

Applications in Medicinal Chemistry

(S)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its primary use is in the synthesis of more complex molecules where the 3-aminopyrrolidine moiety is a key pharmacophore. For example, derivatives of 3-aminopyrrolidine have been extensively investigated as antagonists for chemokine receptors like CCR2, which are implicated in inflammatory diseases.[12][13]

The typical synthetic strategy involves:

-

Using the title compound as the source of the chiral pyrrolidine core.

-

Performing subsequent reactions, which may include the deprotection of the trifluoroacetyl group to reveal the free amine.

-

Functionalizing the newly liberated amine to build the final target molecule.

This building block approach accelerates drug discovery by providing a reliable, well-characterized, and stereochemically pure starting point for library synthesis and lead optimization.

Handling, Storage, and Safety

-

Storage: The compound should be stored at room temperature in a tightly sealed container, protected from moisture, as it can be hygroscopic.[14] Storing under an inert gas atmosphere is recommended for long-term stability.[14]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a fume hood.

-

Safety: Refer to the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety, handling, and disposal information.

References

-

Bellamy, A. J., MacCuish, A., Golding, P. et al. The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. Propellants, Explosives, Pyrotechnics. [Online] Available at: [Link]

-

Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. Journal of Organic Chemistry, 68(24), 9416-9422. [Online] Available at: [Link]

-

ResearchGate. The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. ResearchGate. [Online] Available at: [Link]

-

PubMed. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099-102. [Online] Available at: [Link]

- Google Patents. Process for the preparation of 3-amino-pyrrolidine derivatives. Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. Trifluoroacetylation: A Key Strategy in Modern Organic Synthesis. Pharmaffiliates. [Online] Available at: [Link]

-

Organic Chemistry Portal. Trifluoroacetamides. Organic Chemistry Portal. [Online] Available at: [Link]

-

ResearchGate. Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. ResearchGate. [Online] Available at: [Link]

-

PubChem. 3-(trifluoroacetamido)pyrrolidine hydrochloride. PubChem. [Online] Available at: [Link]

-

ResearchGate. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists | Request PDF. ResearchGate. [Online] Available at: [Link]

- Google Patents. Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. Google Patents.

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Online] Available at: [Link]

-

SRP Pistons. SRP Pistons 206059 Forged Windsor 351W Stroker Combo Flat Top 4.030 Bore. Alex's Parts. [Online] Available at: [Link]

-

AHH Chemical. This compound. AHH Chemical. [Online] Available at: [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Online] Available at: [Link]

-

JE Pistons. JE Pistons 206059 Piston Set, 4032, Flat Top, 4.030 Bore, 1.300 CD, 0.927 Pin, S. eBay. [Online] Available at: [Link]

-

Summit Racing. SRP Ford Small Block Flat Top Pistons 206059. Summit Racing. [Online] Available at: [Link]

-

NIH. Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. National Institutes of Health. [Online] Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 5. CAS 141043-16-5: (3R)-(+)-3-(TRIFLUOROACETAMIDO)PYRROLIDIN… [cymitquimica.com]

- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Trifluoroacetyl as an orthogonal protecting group for guanidines - ePrints Soton [eprints.soton.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 11. Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound | 84424-06-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

3-(Trifluoroacetamido)pyrrolidine Hydrochloride CAS number

An In-depth Technical Guide to 3-(Trifluoroacetamido)pyrrolidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chiral building block in modern medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, with a particular focus on its stereoisomeric forms. The core of this guide is a mechanistic exploration of the trifluoroacetamide functional group, elucidating its strategic role as an amine-protecting group. This analysis explains the rationale behind its use in complex multi-step syntheses. Furthermore, we will explore its diverse applications, supported by detailed experimental protocols and logical workflow diagrams, to provide researchers, scientists, and drug development professionals with actionable insights for their work.

Introduction: The Strategic Importance of a Versatile Scaffold

The pyrrolidine ring is a highly valued scaffold in drug discovery, prized for its three-dimensional structure that allows for effective exploration of pharmacophore space.[1] When functionalized, this saturated heterocycle serves as a cornerstone for a multitude of biologically active compounds. This compound is a key derivative of this scaffold, distinguished by the presence of a trifluoroacetamido group. This functional group serves a dual purpose: it acts as a stable, yet readily cleavable, protecting group for the amine, and its electron-withdrawing nature enhances the compound's reactivity and solubility.[2]

A critical aspect of this compound is its chirality at the C3 position. The distinct stereoisomers—(3S), (3R), and the racemic mixture—interact differently with biological targets, making stereochemical integrity paramount in the synthesis of enantiomerically pure pharmaceuticals.[1][3] This guide will address the specific properties and applications of these forms, providing a clear framework for their strategic implementation in synthetic chemistry.

Physicochemical Properties and Identification

Precise identification of the correct stereoisomer is crucial for reproducible and successful research. The compound is available in three primary forms, each with a unique CAS (Chemical Abstracts Service) number.

| Property | Racemic Mixture | (3S)-(-) Enantiomer | (3R)-(+) Enantiomer |

| CAS Number | 84424-06-6[][5][6] | 132883-43-3[2] | 141043-16-5[3][7] |

| Molecular Formula | C₆H₉F₃N₂O·HCl[2][][5] | C₆H₉F₃N₂O·HCl[2] | C₆H₉F₃N₂O·HCl[3] |

| Molecular Weight | ~218.6 g/mol [2][] | 218.6 g/mol [2] | ~218.6 g/mol |

| Appearance | White to off-white crystalline powder[2] | White to off-white crystalline powder[2] | Powder to crystal[7] |

| Melting Point | Not specified | 232 - 236 °C[2] | ~235 °C[7] |

| Optical Rotation | Not applicable | [α]20/D = -29 to -25° (c=1 in H₂O)[2] | Not specified |

| Solubility | Water-soluble[3] | Soluble in various solvents[2] | Enhanced solubility in polar solvents[3] |

The Trifluoroacetamide Group: A Tool for Strategic Synthesis

The choice of a protecting group is a critical decision in organic synthesis. The trifluoroacetamide group is employed due to its unique balance of stability under various reaction conditions and its susceptibility to cleavage under specific, mild protocols. This allows for the selective unmasking of the amine functionality at the desired stage of a synthetic sequence.

Protection Workflow Rationale

The use of this compound is part of a broader synthetic strategy. The trifluoroacetyl group is typically introduced onto a 3-aminopyrrolidine precursor to shield the reactive secondary amine. This allows for chemical modifications to be performed on other parts of the molecule without unintended side reactions at the amine. Once these modifications are complete, the protecting group is removed to reveal the amine for subsequent coupling reactions or to yield the final active pharmaceutical ingredient (API).

Caption: A logical workflow demonstrating the strategic use of the trifluoroacetamide protecting group.

Deprotection Protocols: Causality and Control

The trifluoroacetamide group is notably easier to remove than a standard acetamide due to the strong electron-withdrawing effect of the three fluorine atoms, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This allows for deprotection under mild basic conditions that often leave other sensitive functional groups, like esters, intact.[8][9]

Common deprotection reagents include:

-

Aqueous bases: Mild conditions using 0.1-0.2 M NaOH or LiOH are effective.[8]

-

Carbonates in alcohol/water: A mixture of K₂CO₃ or Na₂CO₃ in methanol and water can cleanly remove the group at room temperature.[8][10]

-

Ammonia: A solution of ammonia in methanol is another mild and effective method.[8]

This controlled cleavage is a hallmark of a trustworthy and well-designed protocol, ensuring that the deprotection step is high-yielding and does not compromise the integrity of the molecule.

Applications in Drug Discovery and Beyond

The primary value of this compound lies in its role as a chiral intermediate for synthesizing complex molecules.

A Chiral Building Block for Targeted Therapeutics

The stereochemistry of the pyrrolidine ring is often essential for precise docking into the active site of a target protein or enzyme. The (3S) and (3R) enantiomers of this compound provide access to these specific stereoisomers. It is widely used as a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders and for enzyme inhibition studies.[2][11]

A notable example is its application in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. In the development of the BTK inhibitor BIIB091, a trifluoroacetamide protecting group was used for the effective construction of an azepine ring, demonstrating its utility in complex, multi-step syntheses for modern therapeutics.[12]

Expanded Applications

Beyond pharmaceuticals, the unique properties of this compound have led to its exploration in other fields:

-

Agrochemicals: It is used in the formulation of novel pesticides and herbicides to improve their stability and efficacy.[2]

-

Material Science: The compound serves as a monomer or additive in the creation of specialized polymers and materials with enhanced properties.[2][11]

Caption: Core application areas for this compound.

Exemplary Experimental Protocol: Deprotection of the Trifluoroacetamide Group

This protocol describes a validated method for the removal of the trifluoroacetyl (TFA) group from the pyrrolidine nitrogen.

Objective: To deprotect the amine of 3-(Trifluoroacetamido)pyrrolidine to yield 3-aminopyrrolidine.

Materials:

-

3-(Trifluoroacetamido)pyrrolidine HCl (1.0 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Methanol (MeOH)

-

Deionized Water (H₂O)

-

Dichloromethane (DCM)

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: To a solution of this compound (1.0 eq) in a 3:1 mixture of Methanol and Water, add potassium carbonate (3.0 eq) portion-wise at room temperature.

-

Causality: The use of a protic solvent system (MeOH/H₂O) facilitates the dissolution of both the organic substrate and the inorganic base. Potassium carbonate is a mild base, effective for this transformation without causing unwanted side reactions.[10]

-

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).

-

Self-Validation: Continuous monitoring ensures the reaction goes to completion and prevents over-running, which could lead to side products.

-

-

Workup - Quenching and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol. To the remaining aqueous residue, add Dichloromethane (DCM) to extract the product.

-

Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and then brine.

-

Causality: The water wash removes residual potassium carbonate and other inorganic salts. The brine wash removes residual water from the organic layer, initiating the drying process.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude 3-aminopyrrolidine.

-

Purification (If Necessary): The crude product can be purified further by distillation or column chromatography if required to achieve high purity.

Conclusion

This compound is more than a mere chemical reagent; it is a strategic tool for the modern synthetic chemist. Its value is derived from the combination of the versatile pyrrolidine scaffold, the well-defined stereochemistry of its enantiomeric forms, and the robust, reliable chemistry of the trifluoroacetamide protecting group. Understanding the properties and protocols detailed in this guide enables researchers to leverage this compound's full potential, accelerating the development of novel therapeutics and advanced materials.

References

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 141043-16-5: (3R)-(+)-3-(TRIFLUOROACETAMIDO)PYRROLIDIN… [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. This compound | Starshinechemical [starshinechemical.com]

- 7. 141043-16-5 CAS MSDS ((3R)-(+)-3-(TRIFLUOROACETAMIDO)PYRROLIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Applications and Synthetic Utility of Trifluoroacetamide_Chemicalbook [chemicalbook.com]

- 10. synarchive.com [synarchive.com]

- 11. chemimpex.com [chemimpex.com]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 3-(Trifluoroacetamido)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic properties of 3-(Trifluoroacetamido)pyrrolidine Hydrochloride. As a key building block in medicinal chemistry, particularly for novel therapeutics, a thorough understanding of its structural features is paramount.[1][2] This document serves as a comprehensive technical resource, detailing the expected spectroscopic data from core analytical techniques and the scientific rationale behind their interpretation.

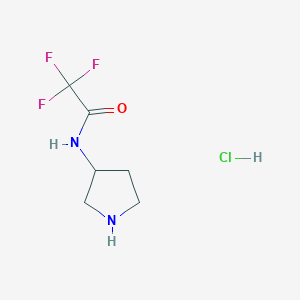

The molecular structure of this compound is presented below. The hydrochloride salt form enhances its stability and water solubility, which is advantageous for handling and formulation in laboratory settings.[3]

Molecular Structure and Key Features

This compound is a chiral organic compound featuring a five-membered pyrrolidine ring.[3] The trifluoroacetamido group significantly influences the molecule's electronic properties and reactivity. The presence of the trifluoromethyl group (CF₃) provides a unique spectroscopic handle, particularly in ¹⁹F NMR and Mass Spectrometry.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) in positive ion mode would be the preferred method due to the presence of the basic nitrogen atom in the pyrrolidine ring, which is readily protonated.

Expected Molecular Ion

The free base, 3-(Trifluoroacetamido)pyrrolidine, has a molecular formula of C₆H₉F₃N₂O and a monoisotopic mass of approximately 182.07 Da. In the mass spectrum, the protonated molecule ([M+H]⁺) would be observed at an m/z of approximately 183.07.

Predicted Mass Spectral Data

The following table summarizes the predicted m/z values for various adducts of the parent compound, which can be useful for identification in complex matrices.

| Adduct | Predicted m/z |

| [M+H]⁺ | 183.07398 |

| [M+Na]⁺ | 205.05592 |

| [M+K]⁺ | 221.02986 |

| [M+NH₄]⁺ | 200.10052 |

| Data sourced from computational predictions.[4] |

Fragmentation Pathway

Understanding the fragmentation pattern is crucial for structural confirmation. The fragmentation of the [M+H]⁺ ion would likely proceed through characteristic pathways, as illustrated in the diagram below. The initial fragmentation would likely involve the loss of the trifluoroacetamide group or cleavage of the pyrrolidine ring.

Caption: Predicted ESI-MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecular framework. The hydrochloride form implies that the pyrrolidine nitrogen will be protonated, which will affect the chemical shifts of adjacent protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals corresponding to the protons of the pyrrolidine ring and the amide N-H proton. The chemical shifts will be influenced by the electron-withdrawing trifluoroacetamido group and the protonated nitrogen.

Predicted ¹H NMR Chemical Shifts (in D₂O)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H3 (CH-NHCOCF₃) | 4.2 - 4.5 | Multiplet |

| H2, H5 (CH₂-N⁺H₂) | 3.3 - 3.7 | Multiplet |

| H4 (CH₂) | 2.1 - 2.4 | Multiplet |

| NH (Amide) | 8.5 - 9.0 | Broad Singlet |

| N⁺H₂ (Ammonium) | 7.0 - 7.5 | Broad Singlet |

Note: The N-H and N⁺H₂ protons will exchange in D₂O and may not be observed.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The trifluoromethyl group will cause the carbonyl carbon and the CF₃ carbon signals to appear as quartets due to C-F coupling.

Predicted ¹³C NMR Chemical Shifts (in D₂O)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 158 - 162 (q) |

| CF₃ | 115 - 120 (q) |

| C3 (CH-NH) | 50 - 55 |

| C2, C5 (CH₂-N⁺H₂) | 45 - 50 |

| C4 (CH₂) | 30 - 35 |

Experimental Protocol: NMR Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=O, and C-F bonds.

Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N⁺-H Stretch (Ammonium) | 2400 - 2800 | Broad, Strong |

| N-H Stretch (Amide) | 3200 - 3400 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1680 - 1720 | Strong |

| N-H Bend (Amide II) | 1510 - 1550 | Medium |

| C-F Stretch | 1100 - 1300 | Strong |

Experimental Protocol: Acquiring an IR Spectrum

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Synthesis of Spectroscopic Data for Structural Elucidation

The collective interpretation of data from MS, NMR, and IR spectroscopy provides a self-validating system for the structural confirmation of this compound. The workflow for this process is outlined below.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(Trifluoroacetamido)pyrrolidine Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(Trifluoroacetamido)pyrrolidine Hydrochloride (CAS RN: 84424-06-6).[1] As a chiral building block frequently utilized in pharmaceutical research and drug development, unequivocal structural confirmation is paramount.[2] This document moves beyond a simple spectral interpretation, offering a foundational understanding of the structural features that govern the spectrum's appearance. We will deconstruct the molecule's proton environments, predict the expected spectral features based on first principles, provide a robust experimental protocol for data acquisition, and discuss the nuances of spectral interpretation, including the significant impact of the stereocenter on the pyrrolidine ring. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for rigorous molecular characterization.

Introduction: The Molecule in Context

This compound is a bifunctional organic molecule featuring a saturated five-membered pyrrolidine ring. Its chemical formula is C₆H₁₀ClF₃N₂O with a molecular weight of approximately 218.60 g/mol .[1][] The structure is characterized by three key components that dictate its ¹H NMR spectrum:

-

The Pyrrolidine Ring: A saturated heterocycle that would be symmetrical if unsubstituted, but whose symmetry is broken by the substituent at the C-3 position.

-

The C-3 Stereocenter: The attachment of the trifluoroacetamido group at the 3-position creates a chiral center. This has profound implications for the NMR spectrum, rendering the methylene protons on the ring diastereotopic.[4]

-

The Trifluoroacetamido Group: This group (-NHCOCF₃) introduces an amide proton and a strongly electron-withdrawing trifluoroacetyl moiety, which influences the chemical shift of the adjacent proton at C-3.

-

The Hydrochloride Salt: The pyrrolidine nitrogen is protonated, forming an ammonium salt (-N⁺H₂-). This significantly deshields the adjacent α-protons (at C-2 and C-5) and introduces two exchangeable protons.

Understanding the interplay of these features is crucial for an accurate and complete interpretation of the ¹H NMR spectrum.

Theoretical Spectral Deconstruction

Before acquiring a spectrum, a theoretical analysis based on the molecular structure allows for a predictive framework. This is a cornerstone of trustworthy spectral interpretation.

Labeled Molecular Structure for NMR Analysis

To facilitate discussion, the protons of this compound are systematically labeled as shown below. The "a" and "b" notation for the methylene protons signifies their diastereotopic nature, meaning they are chemically non-equivalent and are expected to have distinct chemical shifts.[4]

Caption: Labeled structure of 3-(Trifluoroacetamido)pyrrolidine.

Predicted Proton Environments and Splitting Patterns

The causality behind chemical shifts and splitting patterns stems directly from the electronic environment and spatial relationship of the protons.

| Proton Label(s) | Integration | Predicted δ (ppm) | Predicted Multiplicity | Rationale for Prediction |

| H-N⁺H₂ (ring) | 2H | 9.0 - 10.5 | Broad singlet (br s) | Protons on a positively charged nitrogen are highly deshielded. Rapid chemical exchange and quadrupolar coupling with ¹⁴N typically lead to a broad signal. |

| H-N (amide) | 1H | 8.5 - 9.5 | Doublet (d) or Broad | Deshielded due to the adjacent carbonyl group. It should couple to H-3, resulting in a doublet. Broadening can occur due to restricted rotation or exchange. |

| H-3 | 1H | 4.4 - 4.8 | Multiplet (m) | Deshielded by the adjacent electronegative amide group. It will be split by the two H-2 protons and the two H-4 protons, resulting in a complex multiplet. |

| H-2a, H-2b | 2H | 3.4 - 3.8 | Multiplets (m) | Diastereotopic protons adjacent to the N⁺H₂ group. They are significantly deshielded. Each will appear as a distinct multiplet due to geminal coupling to each other and vicinal coupling to H-3. |

| H-5a, H-5b | 2H | 3.2 - 3.6 | Multiplets (m) | Diastereotopic protons adjacent to the N⁺H₂ group. Similar to H-2, they are deshielded and will appear as two separate complex multiplets. |

| H-4a, H-4b | 2H | 2.1 - 2.5 | Multiplets (m) | Diastereotopic protons on the β-carbon. They are less deshielded than the α-protons. Each will be a distinct multiplet due to geminal coupling and vicinal coupling to H-3 and H-5 protons. |

Note on Diastereotopicity: The presence of the chiral center at C-3 means that for any CH₂ group, one proton (e.g., H-4a) is on the same "face" of the ring relative to the C-3 substituent, while the other (H-4b) is on the opposite "face". This creates a different spatial and electronic environment, making them non-equivalent.[5][6] They will have different chemical shifts and will couple to each other (geminal coupling), often resulting in complex overlapping signals that may require 2D NMR techniques for full resolution.

A Self-Validating Experimental Protocol

Trustworthiness in analytical data begins with a robust and well-documented experimental procedure. The following protocol is designed to yield a high-quality, interpretable ¹H NMR spectrum.

Experimental Workflow Diagram

Caption: Workflow for ¹H NMR analysis.

Step-by-Step Methodology

This protocol ensures reproducibility and minimizes common sources of error.

A. Sample Preparation (The Foundation of Quality Data)

-

Selection of Solvent: The hydrochloride salt necessitates a polar deuterated solvent for dissolution. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the salt and its residual proton signal (δ ≈ 2.50 ppm) typically does not overlap with the analyte signals. D₂O is another option, but it will cause the exchangeable N-H protons to disappear from the spectrum, which can be a useful diagnostic experiment.

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry glass vial.[7]

-

Dissolution: Using a calibrated pipette, add 0.6 mL of DMSO-d₆ to the vial.[8]

-

Homogenization: Cap the vial and vortex for 30-60 seconds to ensure the sample is completely dissolved. A homogenous solution is critical for sharp, well-resolved NMR signals; any suspended particulate matter will degrade spectral quality.[9]

-

Transfer: Carefully transfer the solution into a high-quality 5 mm NMR tube using a Pasteur pipette, potentially with a small cotton plug to filter out any dust particles.[8] Ensure the liquid height is approximately 4-5 cm.[10]

B. Data Acquisition & Processing (Instrumental Integrity)

-

Instrument Insertion: Carefully wipe the outside of the NMR tube and insert it into the spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent (DMSO-d₆). Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is essential for achieving narrow linewidths and high resolution.

-

Acquisition Parameters:

-

Experiment: Standard 1D Proton (zg30 or similar).

-

Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.

-

Temperature: Set to a constant temperature, typically 298 K (25 °C).

-

-

Processing:

-

Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) to convert the Free Induction Decay (FID) into the frequency-domain spectrum.

-

Manually phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to ensure the baseline is flat.

-

Integrate all signals.

-

Reference the spectrum by setting the residual DMSO peak to δ 2.50 ppm.

-

Conclusion: Synthesizing a Coherent Structural Picture

The ¹H NMR spectrum of this compound is information-rich, providing a detailed fingerprint of its molecular structure. The key interpretive takeaways are the downfield shifts of the α-protons (H-2, H-5) due to the protonated ring nitrogen, the complex multiplets arising from the diastereotopic nature of all methylene protons, and the distinct signals for the amide and ammonium protons. By following a rigorous, self-validating protocol from sample preparation to data processing, researchers can confidently use ¹H NMR to confirm the identity, purity, and structural integrity of this important chemical building block, ensuring the reliability of their subsequent scientific endeavors.

References

-

PubChemLite. (n.d.). This compound (C6H9F3N2O). Retrieved from [Link]

-

ResearchGate. (2010). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3 ) of 9a. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

NMR Facility, University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). How to differentiate diastereotopic protons by NMR in flexible groups? Retrieved from [Link]

-

Argüello-DaSilva, et al. (n.d.). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. CAS 141043-16-5: (3R)-(+)-3-(TRIFLUOROACETAMIDO)PYRROLIDIN… [cymitquimica.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. repositorio.uchile.cl [repositorio.uchile.cl]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 9. organomation.com [organomation.com]

- 10. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

A Senior Application Scientist's Guide to the Mass Spectrometry of 3-(Trifluoroacetamido)pyrrolidine Hydrochloride

Abstract

This technical guide provides an in-depth exploration of the mass spectrometric analysis of 3-(Trifluoroacetamido)pyrrolidine Hydrochloride, a key intermediate in pharmaceutical development.[1] This document moves beyond standard operating procedures to detail the causal reasoning behind methodological choices, from sample preparation and ionization source selection to fragmentation pattern analysis. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure the generation of accurate, reproducible, and reliable mass spectrometry data. The guide includes detailed protocols, system suitability frameworks, and predictive fragmentation analysis, establishing a self-validating system for the comprehensive characterization of this compound.

Introduction: The Analytical Imperative

This compound is a chiral organic compound featuring a five-membered pyrrolidine ring and a trifluoroacetamido group.[2] Its hydrochloride salt form renders it a stable, water-soluble derivative, which is advantageous for laboratory handling.[2] This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of novel therapeutics.[1] Given its role as a synthetic intermediate, rigorous analytical characterization is paramount to ensure the identity, purity, and stability of the final active pharmaceutical ingredient (API).

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the cornerstone technique for this purpose, offering unparalleled sensitivity and selectivity for both qualitative and quantitative analysis.[3] This guide will elucidate the principles and practices for developing a robust LC-MS/MS method for this specific analyte.

Physicochemical Properties & Their MS Implications

Understanding the inherent properties of this compound is the first step in rational method development.

| Property | Value / Type | Implication for Mass Spectrometry Analysis |

| Molecular Formula | C₆H₉F₃N₂O·HCl[1] | The free base (C₆H₉F₃N₂O) is the species analyzed in the gas phase. |

| Molecular Weight | 218.60 g/mol (Salt)[] | The monoisotopic mass of the free base is ~182.07 Da. |

| Protonation Site | Pyrrolidine Nitrogen | The secondary amine on the pyrrolidine ring is the most likely site of protonation, making positive mode electrospray ionization highly favorable. |

| Polarity | High | The trifluoroacetamido group and the pyrrolidine ring contribute to its polarity, making it suitable for Reverse-Phase Liquid Chromatography (RPLC) with aqueous mobile phases and Electrospray Ionization (ESI).[2] |

| Structure | See Figure 1 | The structure dictates the fragmentation pathways. The amide bond and the pyrrolidine ring are expected cleavage sites. |

Figure 1. Chemical structure of 3-(Trifluoroacetamido)pyrrolidine.

Method Development: An Expert's Perspective

Developing an LC-MS/MS assay is a systematic process that flows from the mass spectrometer back to the sample preparation.[5] The goal is to allow the analyte's properties to dictate the optimal conditions.[5]

Ionization Source Selection: The "Why" Behind the Choice

For a polar, non-volatile small molecule like 3-(Trifluoroacetamido)pyrrolidine, Electrospray Ionization (ESI) is the most logical choice.[3][6]

-

Expertise & Causality: ESI is a soft ionization technique ideal for polar molecules that are already in solution.[6] The pyrrolidine nitrogen is basic and will readily accept a proton in the acidic mobile phases typically used in RPLC, forming a stable [M+H]⁺ ion. Atmospheric Pressure Chemical Ionization (APCI) is less suitable as it is generally better for less polar compounds, and Electron Ionization (EI) would cause excessive, uncontrolled fragmentation, preventing the observation of the critical molecular ion.[3] Therefore, ESI in positive ion mode is selected to maximize sensitivity and ensure the generation of the protonated molecular ion for subsequent fragmentation analysis.

Mass Spectrometer Tuning & Optimization

The objective of tuning is to find the optimal instrument parameters for the precursor ion ([M+H]⁺, m/z 183.07) and its fragment ions. This is achieved by direct infusion of a dilute solution of the analyte (e.g., 100-500 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) into the mass spectrometer.

Key Parameters to Optimize:

-

Capillary Voltage: Determines the efficiency of droplet formation.

-

Cone/Nozzle Voltage: Influences in-source fragmentation and ion transmission.

-

Gas Flows (Nebulizer, Drying Gas): Affects desolvation efficiency.[6]

-

Collision Energy (for MS/MS): The most critical parameter for achieving informative and reproducible fragmentation. A collision energy ramp (e.g., 10-40 eV) should be performed to identify the energies that produce the most abundant and structurally significant product ions.

Liquid Chromatography: Achieving Robust Separation

A well-developed chromatographic method is essential for separating the analyte from matrix components, which minimizes ion suppression and ensures accurate quantification.

-

Column Choice: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm) is an excellent starting point for this polar molecule.[7]

-

Mobile Phase: A gradient using water and acetonitrile, both containing an acid modifier, is standard.

-

Expertise & Causality: 0.1% formic acid is the preferred modifier.[8] It serves two key purposes: 1) It ensures the analyte is protonated prior to entering the ESI source, maximizing the [M+H]⁺ signal, and 2) It improves chromatographic peak shape for amine-containing compounds on silica-based columns.

-

-

Initial Gradient: A typical starting gradient would be a linear ramp from 5% to 95% acetonitrile over several minutes.[8] This should be adjusted to achieve a retention time that is not too close to the void volume, ensuring separation from highly polar matrix components.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

The "gold standard" for MS quantitation and identification is tandem mass spectrometry (LC-MS/MS), which provides exceptional selectivity and sensitivity.[3]

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule ([M+H]⁺ at m/z 183.07) is predictable based on established chemical principles. The most labile bonds are typically adjacent to charged sites or heteroatoms. The amide bond is a prime candidate for cleavage.

Key Predicted Fragment Ions:

-

Loss of Trifluoroacetamide: A common fragmentation pathway for N-acylated compounds involves the cleavage of the amide bond. This would result in the loss of a neutral trifluoroacetamide molecule (C₂H₂F₃NO, ~113.01 Da), leading to a fragment ion at ** m/z 70.06**. This fragment corresponds to the protonated pyrrolidine ring that has undergone dehydrogenation to form a stable iminium ion.

-

Loss of the Trifluoroacetyl Group: Cleavage could also occur to lose the trifluoroacetyl radical, followed by rearrangement, but the loss of the entire amide side chain is often more favorable.

-

Ring Opening: Fragmentation of the pyrrolidine ring itself is also possible, leading to smaller fragment ions.

The fragmentation pathway is a logical sequence of bond cleavages initiated by the collision-induced dissociation (CID) process in the mass spectrometer.

Caption: Proposed primary fragmentation pathway for protonated 3-(Trifluoroacetamido)pyrrolidine.

A Self-Validating Experimental Protocol

This protocol incorporates system suitability testing (SST) to ensure the LC-MS/MS system is performing adequately before and during sample analysis.[9][10] This is a critical component of a self-validating workflow.

Materials and Reagents

-

This compound reference standard

-

LC-MS grade acetonitrile, water, and formic acid

-

Calibrated analytical balance and volumetric flasks

Standard Preparation

-

Primary Stock (1 mg/mL): Accurately weigh ~10 mg of the reference standard, correct for purity and salt form, and dissolve in a known volume (e.g., 10 mL) of 50:50 water:acetonitrile.

-

Working Stock (1 µg/mL): Perform serial dilutions from the primary stock using the same diluent.

-

Calibration Standards: Prepare a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by spiking the appropriate amounts of working stock into the relevant matrix (e.g., plasma, reaction mixture).[7]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations, independent of the calibration standards.[7]

System Suitability Test (SST)

Before initiating the analytical run, inject a mid-level concentration standard (e.g., 100 ng/mL) 5-6 times. This test validates that the system is ready for use.[11]

| SST Parameter | Acceptance Criterion | Rationale |

| Peak Area %RSD | ≤ 5% | Demonstrates injection precision and spray stability.[11] |

| Retention Time %RSD | ≤ 2% | Confirms pumping system stability and column equilibration.[11] |

| Peak Shape (Asymmetry) | 0.8 - 1.5 | Ensures good chromatography without tailing or fronting.[11] |

| Signal-to-Noise (S/N) | ≥ 10 | Confirms adequate sensitivity. |

LC-MS/MS Workflow

The following diagram illustrates the logical flow of a typical analysis run.

Caption: Self-validating LC-MS/MS analytical workflow.

Instrument Parameters (Example)

| Parameter | Setting |

| LC System | Agilent 1200 SL or equivalent[7] |

| Column | Phenomenex Kinetex C18 (2.6 µm, 50 x 2.1 mm)[7] |

| Mobile Phase A | 0.1% Formic Acid in Water[7] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |

| Flow Rate | 0.4 mL/min[7] |

| Gradient | 5% B to 95% B in 5 min, hold 1 min, return to 5% B |

| Injection Volume | 5 µL |

| MS System | AB SCIEX 4000 QTRAP or equivalent[7] |

| Ionization Mode | ESI Positive |

| MRM Transition 1 (Quantifier) | 183.1 -> 70.1 |

| MRM Transition 2 (Qualifier) | 183.1 -> [Secondary Fragment] |

| Collision Energy | Optimized (e.g., 25 eV) |

Conclusion

The mass spectrometric analysis of this compound is a straightforward process when approached with a foundational understanding of the analyte's chemistry and the principles of LC-MS. By employing ESI in positive mode, leveraging a robust reversed-phase chromatographic separation, and monitoring a specific and logical fragmentation pathway (m/z 183.1 -> 70.1), researchers can achieve highly selective and sensitive detection. The integration of rigorous system suitability testing into the analytical workflow ensures the trustworthiness and validity of the data, which is essential for decision-making in the fast-paced environment of drug development. This guide provides the technical framework and expert rationale necessary to build and execute a high-quality, self-validating analytical method.

References

-

Meyer, S. W., et al. (n.d.). System suitability testing of LC-IMS-HRMS for metabolomics applications. Bruker Daltonics. Available at: [Link]

-

Bansal, S., & DeStefano, A. (2007). System suitability in bioanalytical LC/MS/MS. AAPS Journal, 9(1), E109–E114. Available at: [Link]

-

Chemistry LibreTexts. (2020). Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

LabRulez LCMS. (n.d.). Small Molecule System Suitability (Evaluation) Test for LC-MS/MS. Available at: [Link]

-

Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Available at: [Link]

-

Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Available at: [Link]

-

Christianson, C. (n.d.). Small Molecule Method Development Strategies. Bioanalysis Zone. Available at: [Link]

-

Olsen, K. G., et al. (2021). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Bioanalysis, 13(22), 1695–1707. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Izon Science. (2022). Electrospray Ionization (ESI) Explained. YouTube. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 141043-16-5: (3R)-(+)-3-(TRIFLUOROACETAMIDO)PYRROLIDIN… [cymitquimica.com]

- 3. drugtargetreview.com [drugtargetreview.com]

- 5. clinicalpub.com [clinicalpub.com]

- 6. youtube.com [youtube.com]

- 7. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

- 9. System suitability in bioanalytical LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lcms.labrulez.com [lcms.labrulez.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Chirality of 3-(Trifluoroacetamido)pyrrolidine Hydrochloride

Introduction

In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds and approved pharmaceuticals.[1][2] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an invaluable component in drug design. This guide focuses on a particularly significant derivative: 3-(Trifluoroacetamido)pyrrolidine Hydrochloride . The presence of a chiral center at the C3 position, combined with the unique electronic properties of the trifluoroacetamido group, makes this compound a highly versatile and sought-after chiral building block for drug development professionals.[3][4]

This document provides a comprehensive technical exploration of this molecule, moving beyond simple characterization to delve into the strategic considerations behind its synthesis, the rigorous analytical methodologies required to verify its stereochemical integrity, and its proven applications in the synthesis of advanced therapeutic agents.

The Molecular Core: Structure and the Imperative of Chirality

This compound is characterized by a five-membered saturated nitrogen heterocycle (the pyrrolidine ring) substituted at the third carbon. This C3 carbon is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(Trifluoroacetamido)pyrrolidine and (S)-3-(Trifluoroacetamido)pyrrolidine.[4] The trifluoroacetamido group (-NHCOCF₃) enhances the molecule's reactivity and solubility, while the hydrochloride salt form ensures stability and ease of handling in laboratory settings.[3][4]

Caption: The (R) and (S) enantiomers of 3-(Trifluoroacetamido)pyrrolidine.

In drug development, stereochemistry is not a trivial detail; it is fundamental to biological function. Enantiomers of a chiral drug often exhibit vastly different pharmacology, toxicology, and pharmacokinetics. One enantiomer may be therapeutically active while the other is inactive or, in some cases, harmful.[5] Therefore, the ability to synthesize and analyze a single, desired enantiomer is a mandatory requirement in the pharmaceutical industry. The 3-aminopyrrolidine core, from which our title compound is derived, has been successfully incorporated into drug candidates targeting a range of diseases, including cancer and inflammatory conditions, where the specific stereoisomer is critical for efficacy.[6][7]

Strategies for Enantioselective Synthesis

The synthesis of an enantiomerically pure compound is a key challenge that defines modern organic chemistry. The goal is to produce one enantiomer in high yield and high enantiomeric excess (e.e.). For 3-(Trifluoroacetamido)pyrrolidine HCl, the synthesis hinges on first obtaining enantiopure 3-aminopyrrolidine, which is then acylated.

Caption: Key strategies for obtaining enantiopure 3-aminopyrrolidine.

Strategy 1: Chiral Pool Synthesis (Exemplified)

This is one of the most robust and cost-effective strategies, leveraging naturally occurring chiral molecules. L-aspartic acid, an inexpensive amino acid, can serve as the starting material for (S)-3-aminopyrrolidine dihydrochloride.[8]

Causality of Choices:

-

Starting Material: L-aspartic acid provides a pre-defined stereocenter, avoiding the need for a complex asymmetric induction step.

-

Transformations: The synthesis involves a sequence of well-established reactions (anhydride formation, reduction, cyclization) that are designed to proceed without disturbing the original chiral center.

Conceptual Protocol: Synthesis of (S)-3-Aminopyrrolidine and Subsequent Acylation

-

Step 1: N-Formyl-L-aspartic Anhydride Formation: L-aspartic acid is treated with a mixture of formic acid and acetic anhydride. The formyl group protects the amine, and the anhydride is formed from the two carboxylic acid groups, preparing the molecule for cyclization.[8]

-

Step 2: Cyclization and Reduction: The anhydride is subjected to conditions that favor intramolecular cyclization to form a succinimide ring, followed by reduction of the carbonyl groups to yield the pyrrolidine core.

-

Step 3: Deprotection: The formyl group is removed under acidic conditions to yield (S)-3-aminopyrrolidine, which is typically isolated as its hydrochloride salt.[8]

-

Step 4: Trifluoroacetylation: The resulting (S)-3-aminopyrrolidine HCl is neutralized and reacted with an acylating agent like ethyl trifluoroacetate or trifluoroacetic anhydride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane). This reaction is highly efficient and selectively acylates the primary amine, yielding the final product, (S)-3-(Trifluoroacetamido)pyrrolidine.

Strategy 2: Chemo-enzymatic Kinetic Resolution

This method starts with a racemic mixture of a 3-aminopyrrolidine derivative and uses a highly stereoselective enzyme to react with only one of the enantiomers, allowing for the separation of the unreacted, desired enantiomer.

Causality of Choices:

-

Biocatalyst: Enzymes like proteases or transaminases operate with near-perfect stereoselectivity, which is difficult to achieve with traditional chemical catalysts. This leads to products with very high enantiomeric excess (>99% e.e.).[9][10]

-

Self-Validation: The high selectivity of the enzyme is the self-validating principle. If the reaction proceeds to approximately 50% conversion, the remaining unreacted starting material will be of high enantiomeric purity by definition.

Conceptual Protocol: Enzymatic Resolution of N-Boc-3-aminopyrrolidine

-

Step 1: Substrate Preparation: Racemic 3-aminopyrrolidine is protected with a Boc group to form racemic N-Boc-3-aminopyrrolidine. This derivative is often more suitable for enzymatic reactions.

-

Step 2: Enzymatic Reaction: The racemic substrate is incubated with a specific hydrolase or transaminase in an appropriate buffer system. For example, a hydrolase might selectively hydrolyze an ester group attached to the (R)-enantiomer, leaving the (S)-enantiomer untouched.[9]

-

Step 3: Separation: After the reaction reaches ~50% completion, the mixture contains the desired (S)-N-Boc-3-aminopyrrolidine and the modified (R)-enantiomer. These two compounds now have different chemical properties and can be easily separated by standard methods like extraction or chromatography.

-

Step 4: Deprotection and Acylation: The purified (S)-N-Boc-3-aminopyrrolidine is deprotected and then acylated as described in Strategy 1 to yield the final product.

Analytical Methodologies for Chiral Purity Assessment

Verifying the enantiomeric purity of the final compound is a critical quality control step. The primary goal is to quantify the amount of the desired enantiomer relative to the unwanted one, expressed as enantiomeric excess (% e.e.).

Caption: Analytical workflows for determining enantiomeric purity.

Method 1: Direct Enantioseparation by Chiral Chromatography

This is the most common and powerful method. It relies on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatography column at different speeds and thus be separated. Supercritical Fluid Chromatography (SFC) is particularly advantageous due to its high efficiency and speed.[11]

Protocol: Chiral SFC for Pyrrolidone Derivatives

This protocol is based on established methods for similar chiral pyrrolidone structures and represents a robust starting point.[11][12]

-

Instrumentation: A supercritical fluid chromatograph equipped with a backpressure regulator and UV detector.

-

Chiral Stationary Phase (CSP): A column packed with a polysaccharide-based CSP, such as Lux Cellulose-2 (immobilized cellulose tris(3,5-dimethylphenylcarbamate)).

-

Causality: Polysaccharide phases form transient diastereomeric complexes with analytes through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. The specific chiral grooves and cavities on the polymer backbone create the stereoselective environment required for separation.[11]

-

-

Mobile Phase: Supercritical CO₂ with an alcohol co-solvent (e.g., methanol).

-

Causality: Methanol is an effective co-solvent that modulates analyte retention and often provides the best balance of resolution and analysis time for polar, amine-containing compounds.[12]

-

-

Run Conditions:

-

Flow Rate: 2.0 mL/min.

-

Co-solvent Percentage: 10-15% Methanol.

-

Backpressure: 150 bar.

-

Temperature: 40 °C.

-

-

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two separated enantiomers in the resulting chromatogram using the formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

| Parameter | Typical Value | Rationale |

| Technique | Supercritical Fluid Chromatography (SFC) | High speed, efficiency, and environmentally friendly.[11] |

| Stationary Phase | Polysaccharide-based (e.g., Lux Cellulose-2) | Broad applicability for chiral separations.[12] |

| Mobile Phase | CO₂ / Methanol | Excellent resolving power for many chiral compounds.[11] |

| Backpressure | 150 bar | Maintains CO₂ in its supercritical state. |

| Temperature | 40 °C | Optimizes efficiency and analyte solubility. |

Method 2: Indirect Separation via Diastereomer Formation

This method circumvents the need for a specialized chiral column. The enantiomeric mixture is first reacted with a single enantiomer of a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column.[13]

Protocol: Derivatization with Marfey's Reagent and RP-HPLC Analysis

-

Derivatization Step:

-

Dissolve a known quantity of the 3-(Trifluoroacetamido)pyrrolidine sample in a suitable solvent (e.g., acetone/water).

-

Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).

-

Add a mild base (e.g., sodium bicarbonate) and heat gently (e.g., 40°C for 1 hour) to drive the reaction to completion.[13]

-

Quench the reaction with acid (e.g., HCl). The resulting solution contains the diastereomeric derivatives.

-

-

HPLC Analysis:

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: A standard reverse-phase column, such as a Hypersil BDS C18 (4.6 x 250mm, 5µm).[13]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength appropriate for the dinitrophenyl group (e.g., 340 nm).

-

-

Data Analysis: The diastereomers will appear as two separate peaks. The enantiomeric purity of the original sample is calculated from the relative peak areas. This method's accuracy is validated by the excellent separation (resolution > 3) and linearity achievable.[13]

Applications in Drug Discovery

The true value of this compound lies in its application as a versatile building block. The chiral pyrrolidine core provides a rigid scaffold to orient other functional groups towards their biological targets, while the trifluoroacetamido group can be retained or chemically modified.

-

Kinase Inhibitors: The (S)-3-aminopyrrolidine scaffold has been identified as a promising core for developing dual inhibitors of Abl and PI3K kinases, which are important targets in chronic myeloid leukemia (CML). The pyrrolidine moiety helps position the molecule within the kinase active site.[6]

-

Chemokine Receptor Antagonists: Novel derivatives of 3-aminopyrrolidine have been synthesized and evaluated as highly potent antagonists of the human CC chemokine receptor 2 (hCCR2). This receptor is implicated in inflammatory diseases like atherosclerosis and rheumatoid arthritis.[7]

-

Neurological Disorders: The (3S) enantiomer is explicitly mentioned as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, highlighting the importance of this specific stereoisomer.[3]

Conclusion

This compound is more than a simple chemical reagent; it is a precision tool for the modern drug developer. Its chirality is the defining feature that dictates its biological utility. A thorough understanding of the strategies for its enantioselective synthesis and the rigorous analytical methods required to confirm its purity are essential for its effective use. By providing a reliable and stereochemically defined scaffold, this building block empowers researchers to construct complex and highly specific therapeutic agents, accelerating the journey from molecular concept to clinical reality.

References

-

Zhang, G., et al. (2011). Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. Journal of the American Chemical Society, 133(15), 5764–5767. Available at: [Link]

-

Trost, B. M., & Zhang, G. (2011). Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. PubMed Central. Available at: [Link]

-

Li, J., et al. (2024). Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis. PubMed Central. Available at: [Link]

-

ResearchGate. (2018). Chemo-enzymatic preparation of chiral 3-aminopyrrolidine derivatives. ResearchGate. Available at: [Link]

-

Hayashi, Y., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Publishing. Available at: [Link]

-

Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. Available at: [Link]

-

Sutan, A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. Pharma-Chemicals. Available at: [Link]

-

Zhu, M., et al. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. PubMed. Available at: [Link]

-

Kim, H., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. PubMed. Available at: [Link]

-

Titov, M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

D'hooghe, M., & De Kimpe, N. (2008). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ResearchGate. Available at: [Link]

-

Said, R. (2005). Chiral Drug Separation. Encyclopedia of Analytical Science. Available at: [Link]

-

De la Guardia, A., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. PubMed Central. Available at: [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

-

De la Guardia, A., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. (2010). ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. ResearchGate. Available at: [Link]

-

Schmidt, S., et al. (2020). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PubMed Central. Available at: [Link]

-

Reddy, G., et al. (2018). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 141043-16-5: (3R)-(+)-3-(TRIFLUOROACETAMIDO)PYRROLIDIN… [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. juniperpublishers.com [juniperpublishers.com]

Stereoisomers of 3-(Trifluoroacetamido)pyrrolidine Hydrochloride

An In-Depth Technical Guide to the

Abstract

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, celebrated for its prevalence in natural products and its utility in creating compounds with rich three-dimensional character.[1][2] When functionalized at the 3-position, a chiral center is introduced, necessitating precise stereochemical control, as different enantiomers of a drug candidate can exhibit profoundly different pharmacological and toxicological profiles.[3][4] This guide provides a comprehensive technical overview of the stereoisomers of 3-(Trifluoroacetamido)pyrrolidine Hydrochloride, a key chiral building block. We will explore enantioselective synthesis strategies, detail robust protocols for the chromatographic separation of the racemate, outline methods for stereochemical characterization, and discuss the compound's significance in modern drug discovery.

Introduction to the Core Structure and Stereochemistry

This compound is comprised of three key features:

-

The Pyrrolidine Scaffold: A five-membered saturated nitrogen heterocycle that provides a rigid, sp³-hybridized framework.[1]

-

The Chiral Center: The carbon at the 3-position is stereogenic, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers.

-

The Trifluoroacetamido Group: This functional group serves as a stable protecting group for the amine and its fluorine atoms can significantly modulate properties such as lipophilicity and metabolic stability.

-

The Hydrochloride Salt: Conversion of the basic pyrrolidine nitrogen to its hydrochloride salt enhances stability, crystallinity, and ease of handling compared to the free base.[5][6]

The absolute configuration—(R) or (S)—is critical, as it dictates the precise three-dimensional arrangement of atoms, which in turn governs the molecule's interaction with chiral biological targets like enzymes and receptors.

Caption: Chemical structures of the (R) and (S) enantiomers.

Synthesis and Salt Formation

The preparation of enantiomerically pure this compound can be approached in two primary ways: direct asymmetric synthesis of the desired enantiomer or synthesis of the racemate followed by chiral resolution.

Asymmetric Synthesis

The most efficient route is to build the chiral center correctly from the start. Enantioselective synthesis of 3-aminopyrrolidine, the direct precursor, is well-established in the literature.[7][8][9] Strategies often involve:

-

Chiral Pool Synthesis: Utilizing readily available, enantiopure starting materials like L- or D-proline, 4-hydroxyproline, or malic acid.[10][11]

-

Catalytic Asymmetric Reactions: Employing chiral catalysts to induce stereoselectivity in reactions such as [3+2] cycloadditions or reductive aminations.[12][13]

Once the enantiopure (R)- or (S)-3-aminopyrrolidine is obtained, the synthesis is completed in two straightforward steps.

Protocol 2.1.1: Trifluoroacetylation of Chiral 3-Aminopyrrolidine

-

Dissolution: Dissolve one equivalent of enantiopure 3-aminopyrrolidine in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add 1.1 equivalents of a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate (ETFA), to the stirred solution.